molecular formula C17H18N4O4 B4172434 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine

1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B4172434
M. Wt: 342.35 g/mol
InChI Key: JNRMJOJQRHYGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine, also known as MNPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperazine derivative that has shown promise in various applications, including as a potential therapeutic agent for certain diseases.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to involve the generation of ROS and subsequent activation of the mitochondrial apoptotic pathway. 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to induce apoptosis in cancer cells through the release of cytochrome c from mitochondria and subsequent activation of caspase-3. 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has also been shown to induce autophagy in cancer cells, which may contribute to its anticancer effects.
Biochemical and physiological effects:
1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have several biochemical and physiological effects, including the induction of ROS generation, apoptosis, and autophagy in cancer cells. 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has also been shown to selectively accumulate in lysosomes and emit a strong fluorescence signal, making it a useful tool for studying lysosome-related diseases. 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has been reported to have low toxicity in vitro, but its toxicity in vivo has not been extensively studied.

Advantages and Limitations for Lab Experiments

1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages for lab experiments, including its selective accumulation in lysosomes and its ability to induce apoptosis and autophagy in cancer cells. 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine also emits a strong fluorescence signal, making it a useful tool for imaging of lysosomes in living cells. However, 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has some limitations, including its low solubility in aqueous solutions and its potential toxicity in vivo.

Future Directions

There are several future directions for research on 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine. One direction is to further study its mechanism of action, particularly its role in inducing autophagy in cancer cells. Another direction is to optimize the synthesis method of 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine to improve its yield and purity. Additionally, 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine could be further studied for its potential therapeutic applications, particularly in lysosomal storage disorders and cancer. Finally, 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine could be modified to improve its solubility and reduce its potential toxicity in vivo.
Conclusion:
In conclusion, 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine is a piperazine derivative that has shown promise in various scientific research applications, including as a fluorescent probe for imaging of lysosomes and as a potential therapeutic agent for cancer. 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages for lab experiments, including its ability to induce apoptosis and autophagy in cancer cells and its selective accumulation in lysosomes. However, 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine also has some limitations, including its low solubility in aqueous solutions and its potential toxicity in vivo. Future research on 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine could focus on optimizing its synthesis method, studying its mechanism of action, and exploring its potential therapeutic applications.

Scientific Research Applications

1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential use in various scientific research applications. One of the most promising applications is as a fluorescent probe for imaging of lysosomes in living cells. 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to selectively accumulate in lysosomes and emit a strong fluorescence signal upon excitation, making it a useful tool for studying lysosome-related diseases such as lysosomal storage disorders. 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has also been studied as a potential therapeutic agent for cancer, as it has been shown to induce apoptosis in cancer cells through a mechanism involving reactive oxygen species (ROS) generation.

properties

IUPAC Name

[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-25-14-4-5-15(16(11-14)21(23)24)19-7-9-20(10-8-19)17(22)13-3-2-6-18-12-13/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRMJOJQRHYGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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